Sodium 4-hydroxybenzoate

Aqueous formulation Preservative solubility Paraben salt vs. free acid

Choose Sodium 4-Hydroxybenzoate for pH 5.5–8.0 stability. 40x higher water solubility than methylparaben eliminates co-solvents. Efficacy spans pH 4–8, unlike sodium benzoate failing above pH 5.5. Thermal stability >300°C ensures integrity during hot-fill/pasteurization. Ideal for neutral-pH beverages, pharma syrups, ophthalmic solutions, aqueous cosmetics. 10x lower loading vs sodium benzoate. Validated for hydroxyl radical trapping (single isomer). ≥99% purity.

Molecular Formula C7H6NaO3
Molecular Weight 161.11 g/mol
CAS No. 114-63-6
Cat. No. B089476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-hydroxybenzoate
CAS114-63-6
Molecular FormulaC7H6NaO3
Molecular Weight161.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)O.[Na]
InChIInChI=1S/C7H6O3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);
InChIKeyUUJAFUUULNATAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Hydroxybenzoate (CAS 114-63-6): Procurement-Relevant Physicochemical and Functional Profile for Preservative and Research Applications


Sodium 4-hydroxybenzoate (CAS 114-63-6), the monosodium salt of 4-hydroxybenzoic acid, is a white crystalline powder with molecular formula C₇H₅NaO₃ and molecular weight 160.10 g/mol . Characterized by a melting point exceeding 300°C, high water solubility (≥100 mg/mL), and a 1% solution pH of 8.0–10.0, it belongs to the paraben family of broad-spectrum antimicrobial preservatives . Its structure—featuring a carboxylate sodium salt at the para position relative to a phenolic hydroxyl group—confers distinct solubility, stability, and reactivity properties that differentiate it from both its parent free acid (4-hydroxybenzoic acid) and ester-form parabens, as well as from common non-paraben preservatives such as sodium benzoate and potassium sorbate .

Why Sodium 4-Hydroxybenzoate Cannot Be Interchanged with Free-Acid Parabens, Sodium Benzoate, or Potassium Sorbate Without Formulation Risk


Despite belonging to the same hydroxybenzoate preservative class, sodium 4-hydroxybenzoate exhibits quantifiable differences in aqueous solubility, effective pH range, thermal stability, and radical-scavenging product profile that preclude simple substitution with methylparaben (free acid), sodium benzoate, or potassium sorbate . The sodium salt form provides an approximately 40-fold solubility advantage over free methylparaben, enabling formulation into entirely aqueous systems without co-solvents . Its preservative efficacy is maintained across pH 4–8, whereas sodium benzoate and potassium sorbate lose substantial activity above pH 5.5, making the sodium 4-hydroxybenzoate uniquely suitable for low-acid and near-neutral products . Furthermore, in hydroxyl radical trapping assays, 4-hydroxybenzoate produces a single predominant isomer (3,4-DHBA) versus the multiple isomers generated by salicylate, reducing analytical ambiguity in biomedical research applications .

Quantitative Differentiation Evidence: Sodium 4-Hydroxybenzoate vs. Closest Analogs and Alternatives


Aqueous Solubility: Approximately 40-Fold Advantage Over Free Methylparaben

Sodium 4-hydroxybenzoate demonstrates water solubility of at least 100 mg/mL at room temperature, enabling direct incorporation into aqueous formulations without organic co-solvents . In contrast, methylparaben (methyl 4-hydroxybenzoate, free acid form) exhibits water solubility of only approximately 2.5 mg/mL at 25°C, a value frequently requiring heating or ethanol/propylene glycol co-solvents for dissolution . This represents an approximately 40-fold solubility differential between the sodium salt and the corresponding free ester, a distinction that directly governs formulation strategy for water-based products .

Aqueous formulation Preservative solubility Paraben salt vs. free acid Cosmetic ingredient selection

Preservative pH Stability Range: Effective Across pH 4–8 vs. Sodium Benzoate and Potassium Sorbate

Sodium 4-hydroxybenzoate (as sodium p-hydroxybenzoate) retains effective antimicrobial activity across the pH range of 4 to 8, encompassing both acidic and near-neutral product environments . Sodium benzoate, by comparison, exhibits optimal antimicrobial activity only below pH 4.5 and becomes substantially ineffective above pH 5.0–5.5, where the equilibrium shifts toward the ionized, non-antimicrobial form . Similarly, potassium sorbate demonstrates markedly reduced efficacy above pH 5.5 . This pH-range differential is critical for product categories such as low-acid beverages (pH 5.5–7.0), dairy-based products, and neutral-pH cosmetics where benzoate and sorbate preservatives cannot provide adequate microbial protection.

Food preservation Beverage preservation pH-dependent antimicrobial activity Low-acid product formulation

Hydroxyl Radical Trapping: Single Predominant Isomer Product (3,4-DHBA) vs. Salicylate's Multiple Isomers

In a direct comparative study, Ste-Marie et al. (1996) evaluated sodium 4-hydroxybenzoate and salicylate (2-hydroxybenzoate) as hydroxyl radical trapping agents across three experimental tiers: in vitro relative trapping efficiency, in vivo rat serum dihydroxybenzoate isomer measurement following intraperitoneal injection, and in vivo intrastriatal microdialysis in rat brain . 4-Hydroxybenzoate traps hydroxyl radicals to produce predominantly a single isomer—3,4-dihydroxybenzoate (3,4-DHBA)—whereas salicylate generates at least two isomers (2,3-DHBA and 2,5-DHBA), with 2,5-DHBA also produced endogenously via enzymatic pathways, confounding accurate hydroxyl radical quantification . The study concluded that 4-hydroxybenzoate provides hydroxyl radical trapping with fewer analytical complications than those for which salicylate has been criticized, enabling more reliable in vivo free radical measurement .

Free radical research Oxidative stress biomarker Hydroxyl radical detection In vivo microdialysis

Preservative Efficiency: Approximately 10-Fold Lower Use Level vs. Sodium Benzoate for Equivalent Antimicrobial Effect

Multiple industry sources consistently report that 4-hydroxybenzoic acid esters and their sodium salts achieve preservative efficacy comparable to or exceeding sodium benzoate at approximately one-tenth the use level . Specifically, the anti-corrosion/preservative effect of 4-hydroxybenzoate-based preservatives is reported to be superior to benzoic acid and its sodium salt, with a usage amount of about 1/10 of sodium benzoate . This 10:1 efficiency ratio translates to substantially lower preservative loading in the final product, which can reduce organoleptic impact, lower potential for preservative-related toxicity concerns, and simplify regulatory compliance where maximum permitted levels are defined by total preservative content .

Preservative loading Food additive regulatory compliance Use-level optimization Cost-in-use analysis

Thermal Stability: Decomposition Temperature >300°C vs. Potassium Sorbate at 270°C

Sodium 4-hydroxybenzoate exhibits a melting/decomposition point exceeding 300°C, indicating substantial thermal resilience suitable for manufacturing processes involving elevated temperatures such as hot-fill, pasteurization, or spray-drying . For comparison, potassium sorbate—one of the most commonly used alternative preservatives—has a melting/decomposition point of 270°C, approximately 30°C lower . While both compounds are stable under normal storage conditions, the higher thermal decomposition threshold of sodium 4-hydroxybenzoate provides an additional safety margin in high-temperature processing environments and may reduce preservative loss during thermal unit operations .

High-temperature processing Thermal stability Shelf-life stability Preservative degradation

Reduced Chemical Reactivity vs. Parent Benzoic Acid Due to Para-Hydroxyl Substitution

The presence of the para-hydroxyl group on the aromatic ring of sodium 4-hydroxybenzoate reduces its overall chemical reactivity compared to the parent compound, benzoic acid . This reduced reactivity arises from the electron-donating character of the hydroxyl substituent, which increases electron density on the aromatic ring, making it less electrophilic and less susceptible to electrophilic aromatic substitution . For end users employing sodium 4-hydroxybenzoate as a synthetic intermediate or formulation ingredient, this translates to greater chemical predictability and reduced risk of unwanted side reactions during processing or storage, representing a meaningful differentiation from the more reactive parent benzoic acid scaffold .

Chemical stability Synthetic intermediate Reactivity modulation Storage stability

Preferred Application Scenarios for Sodium 4-Hydroxybenzoate Based on Quantified Differentiation Evidence


Low-Acid and Near-Neutral pH Beverage and Food Preservation

For beverage and food manufacturers producing products in the pH 5.5–8.0 range—including dairy-based drinks, neutral-pH plant protein beverages, and low-acid fruit/vegetable juices—sodium 4-hydroxybenzoate is the preferred preservative choice because it retains full antimicrobial efficacy across this pH window, whereas sodium benzoate and potassium sorbate become substantially ineffective above pH 5.5 . The documented pH 4–8 stability range, combined with an approximately 10-fold lower usage requirement compared to sodium benzoate, enables effective preservation at reduced loading levels, supporting both regulatory compliance and sensory quality .

Fully Aqueous Pharmaceutical and Cosmetic Formulations Requiring Preservative Solubility Without Co-Solvents

In the development of water-based pharmaceutical syrups, ophthalmic solutions, and aqueous cosmetic products (toners, mists, surfactant systems), the approximately 40-fold higher water solubility of sodium 4-hydroxybenzoate (≥100 mg/mL) compared to free methylparaben (~2.5 mg/mL) eliminates the need for ethanol, propylene glycol, or heating steps during formulation . This solubility advantage simplifies manufacturing, reduces solvent-associated irritation potential, and broadens compatibility with water-soluble active pharmaceutical ingredients and cosmetic actives . The compound also serves dual functionality as both preservative and pharmaceutical intermediate .

In Vivo Hydroxyl Radical Detection in Biomedical and Pharmacological Research

For research groups employing hydroxyl radical trapping methodologies—particularly in cerebral ischemia-reperfusion, neuroinflammation, and oxidative stress studies—sodium 4-hydroxybenzoate offers a validated alternative to salicylate with a single predominant isomer product (3,4-DHBA) and no confounding endogenous isomer background . The analytical method developed by Ste-Marie et al. (1996), using HPLC with electrochemical detection, achieves picomole-level sensitivity for 3,4-DHBA quantification in biological fluids, and has been validated across in vitro, in vivo rat serum, and intrastriatal microdialysis models . This specificity advantage directly addresses a well-documented limitation of salicylate-based trapping where 2,5-DHBA production via enzymatic pathways can lead to hydroxyl radical overestimation .

High-Temperature Processed Products Where Preservative Thermal Degradation Is a Risk

For manufacturers employing hot-fill, pasteurization (typically 72–95°C), or spray-drying processes, the thermal stability of sodium 4-hydroxybenzoate—with a decomposition temperature exceeding 300°C—provides a meaningful safety margin over potassium sorbate (270°C decomposition) and methylparaben (125–131°C melting) . This higher thermal threshold reduces preservative loss during thermal unit operations, potentially lowering the required overage to compensate for processing-related degradation, and ensures preservative integrity throughout the product shelf life .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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